3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the condensation of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with nicotinic acid in the presence of phosphorus oxychloride . This reaction proceeds under reflux conditions, resulting in the formation of the desired triazolothiadiazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: This compound exhibits various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties.
Agrochemicals: It is being investigated as a potential fungicide candidate due to its ability to inhibit fungal growth.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . Additionally, it can interfere with intracellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-METHYL-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds are known for their dual c-Met/VEGFR-2 inhibitory activities and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These derivatives have been studied for their urease inhibitory activities and potential as therapeutic candidates against urease-positive microorganisms.
The uniqueness of this compound lies in its specific combination of structural features and diverse pharmacological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
896596-28-4 |
---|---|
Molecular Formula |
C9H7N5S |
Molecular Weight |
217.25g/mol |
IUPAC Name |
3-methyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H7N5S/c1-6-11-12-9-14(6)13-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3 |
InChI Key |
ZYHZWZFGCYQLAX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=NC=C3 |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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